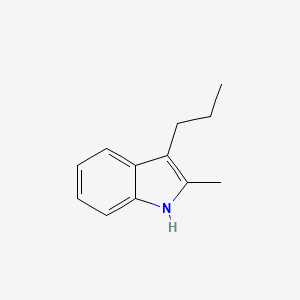
2-甲基-3-丙基-1H-吲哚
描述
2-methyl-3-propyl-1H-indole is a chemical compound belonging to the indole family. Its molecular formula is C₁₁H₁₃N , and it features a fused indole ring system with a methyl group at position 2 and a propyl group at position 3. Indole derivatives exhibit diverse biological activities and have been studied extensively due to their potential therapeutic applications .
科学研究应用
吲哚衍生物的光环化反应
Schindler 等人(1976 年)研究了 1-[3-(氯乙酰氨基)丙基]-3-甲基-吲哚的光环化反应,导致形成异构体,其结构由物理和化学方法确定。这项研究提供了对吲哚衍生物在光化学条件下的反应性和转化的见解,这可能与 2-甲基-3-丙基-1H-吲哚的研究相关 (Schindler, Niklaus, Stauss, & Härter, 1976)。
吲哚生物碱在抗真菌研究中的应用
Levy 等人(2000 年)在筛选抗真菌代谢物时从真菌 Aporpium caryae 中分离出吲哚化合物。这突出了吲哚衍生物(包括 2-甲基-3-丙基-1H-吲哚)在开发新型抗真菌剂中的潜力 (Levy, Cabrera, Wright, & Seldes, 2000)。
GTP 酶抑制剂的开发
Gordon 等人(2013 年)专注于基于吲哚的动力蛋白 GTP 酶抑制剂的开发。他们证实了叔二甲基氨基丙基部分对动力蛋白 GTP 酶抑制的关键作用,这与 2-甲基-3-丙基-1H-吲哚的结构相关 (Gordon et al., 2013)。
抗癌研究中的抗增殖活性
Zidar 等人(2020 年)研究了一系列 3-甲基-2-苯基-1H-吲哚在肿瘤细胞系上的抗增殖活性,表明 2-甲基-3-丙基-1H-吲哚的衍生物可能在癌症治疗中具有潜在应用 (Zidar et al., 2020)。
微波辅助合成在药物研究中的应用
Bellavita 等人(2022 年)报告了一种合成功能化 2-甲基-1H-吲哚-3-羧酸衍生物的有效程序。该方法可用于合成 2-甲基-3-丙基-1H-吲哚,促进其在药物研究中的应用 (Bellavita et al., 2022)。
抗菌和抗真菌活性
Raju 等人(2015 年)合成了 1-丙基-1H-吲哚-2-羧酸的衍生物,显示出显着的抗菌和中等的抗真菌活性。这些发现表明类似的化合物(如 2-甲基-3-丙基-1H-吲哚)可能具有治疗应用 (Raju et al., 2015)。
荧光探针的开发
Pereira 等人(2010 年)合成了新的吲哚衍生物用作荧光探针,表明 2-甲基-3-丙基-1H-吲哚在光物理研究中的潜力 (Pereira, Castanheira, Ferreira, & Queiroz, 2010)。
属性
IUPAC Name |
2-methyl-3-propyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-6-10-9(2)13-12-8-5-4-7-11(10)12/h4-5,7-8,13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBILVCRUAOSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304023 | |
| Record name | 2-methyl-3-propyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-propyl-1H-indole | |
CAS RN |
1859-93-4 | |
| Record name | NSC163927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-3-propyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-propylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


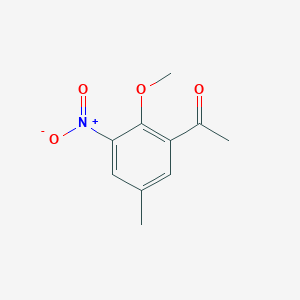
![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3022751.png)
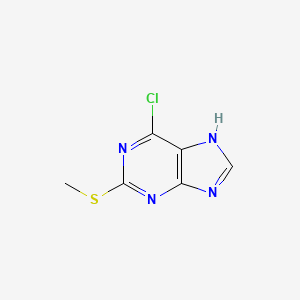

![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)

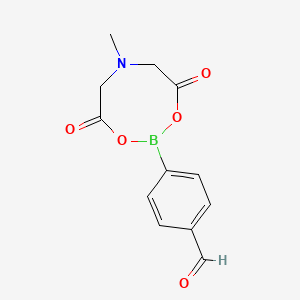
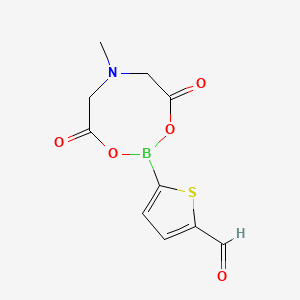


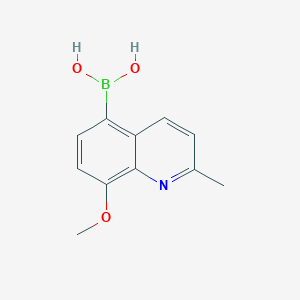
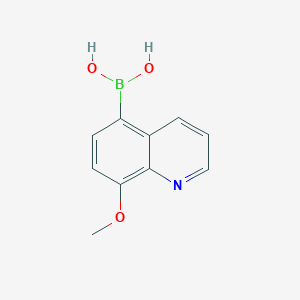
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022768.png)